molecular formula C19H15N3OS3 B2960095 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895456-69-6

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2960095
CAS No.: 895456-69-6
M. Wt: 397.53
InChI Key: DSEGCLXZIONXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide" is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring and a p-tolylthio-substituted acetamide moiety. Its structure combines sulfur- and nitrogen-containing heterocycles, which are common in bioactive molecules due to their ability to interact with biological targets.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS3/c1-12-6-8-13(9-7-12)24-11-17(23)22-19-21-15(10-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-10H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEGCLXZIONXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and analgesic applications. This article reviews the synthesis, biological evaluation, and molecular docking studies related to this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with thiazole and p-tolylthiol. The reaction conditions often include solvents such as ethanol and catalysts like glacial acetic acid. Characterization is performed using techniques such as IR, NMR spectroscopy, and elemental analysis to confirm the structure of the synthesized compounds.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from thiazole-benzothiazole structures have been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The MTT assay and DNA synthesis analysis indicated that certain derivatives could induce apoptosis in tumor cells, suggesting their potential as anticancer agents .

Compound CodeCell LineIC50 (µM)Mechanism of Action
6fA5495.0Apoptosis induction
6gC64.5Caspase-3 activation

Anti-inflammatory and Analgesic Activity

The compound has also been screened for anti-inflammatory properties by evaluating its effect on cyclooxygenase-2 (COX-2) inhibition. Molecular docking studies revealed that certain derivatives bind effectively to the COX-2 enzyme, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was assessed through in vivo models, demonstrating significant pain relief comparable to standard analgesics .

Compound CodeCOX-2 Inhibition (%)Analgesic Activity (Model)
S-485Tail-flick test
S-578Hot plate test

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of thiazole-benzothiazole derivatives for their anticancer effects. Compounds with specific substitutions showed enhanced activity against A549 cells, with IC50 values ranging from 4.5 to 6.0 µM. Mechanistic studies indicated that these compounds promote apoptosis through caspase pathway activation .
  • Case Study on COX-2 Inhibition : Another investigation focused on the analgesic properties of N-(benzo[d]thiazol-2-yl)-substituted acetamides. The results showed that these compounds exhibited significant COX-2 inhibitory activity, with some achieving over 80% inhibition at low concentrations, indicating their promise as new NSAID candidates .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with targets such as COX-2 and acetylcholinesterase (AChE). The studies suggest that the compound forms stable interactions with key amino acids in the active sites of these enzymes, which correlates with its observed biological activities .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several benzothiazole- and thiazole-based derivatives. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound Benzothiazole-thiazole p-Tolylthio acetamide Not provided High lipophilicity from p-tolylthio group
4a () Benzothiazole-dioxothiazolidine 4-Fluorobenzylidene 458.37 VEGFR-2 inhibitor; nitro group enhances activity
Compound 1 () Benzothiazole-thiadiazole 4-Nitrophenylamino 445.5 Antinociceptive activity in tail-clip tests
11c () Benzothiazole-triazole Quinoxaline-phenoxymethyl Not provided Antimicrobial activity; triazole enhances binding
107b () Thiazole-acetamide m-Tolyl 265.3 Broad-spectrum antibacterial activity (MIC 6.25–12.5 µg/mL)

Key Observations :

  • The p-tolylthio group in the target compound distinguishes it from nitro- or halogen-substituted analogs (e.g., 4a, 4c in ), which exhibit stronger electron-withdrawing effects .
  • Unlike triazole-containing derivatives (e.g., 11c in ), the target compound lacks nitrogen-rich heterocycles, which may reduce hydrogen-bonding interactions with biological targets .
Molecular Docking and Binding Interactions

Docking studies for similar compounds highlight the role of substituents in target binding:

  • Compound 9c () : Demonstrated strong binding to active sites via triazole and benzimidazole interactions .
  • VEGFR-2 Inhibitors () : The nitro group in 4a formed critical hydrogen bonds with kinase domains .

The target compound’s p-tolylthio group may engage in hydrophobic interactions, but the absence of hydrogen-bond donors/acceptors (e.g., −NO₂, −OH) could limit affinity compared to nitro-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.